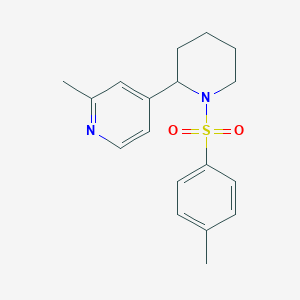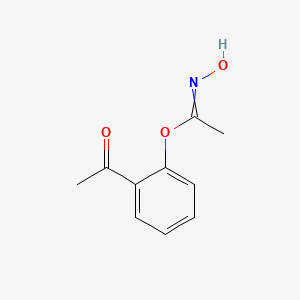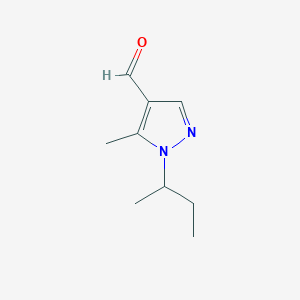
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by a sec-butyl group at the first position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and 1,3-diketones.
Cyclization: The hydrazine reacts with the diketone to form the pyrazole ring through a cyclization reaction. This reaction is often carried out in the presence of an acid catalyst.
Functional Group Introduction: The sec-butyl and methyl groups are introduced through alkylation reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, continuous flow reactors may be used to maintain a steady production rate and improve efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as a building block in the production of various functional materials.
Wirkmechanismus
The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the methyl group.
1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-(sec-Butyl)-5-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group at the first position and the methyl group at the fifth position provides distinct steric and electronic properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-butan-2-yl-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)11-8(3)9(6-12)5-10-11/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
YFQFZSYRJZICQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=C(C=N1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





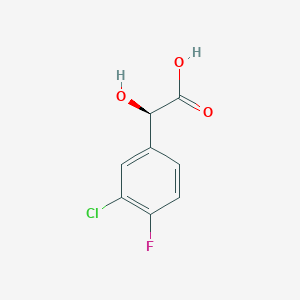
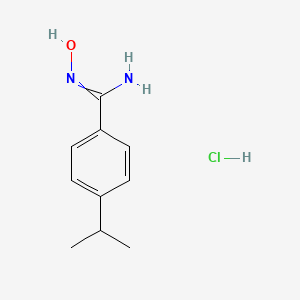



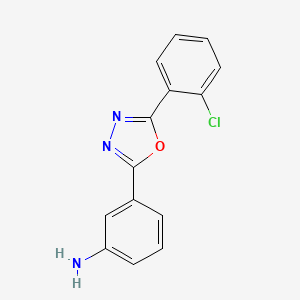
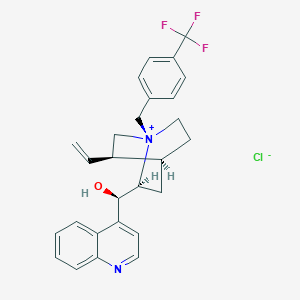

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
